molecular formula C13H13N3S B2547458 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1021285-82-4

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2547458
CAS No.: 1021285-82-4
M. Wt: 243.33
InChI Key: YMDZKMRKIPPKII-UHFFFAOYSA-N
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Description

2-((1-Ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a heterocyclic compound featuring an imidazole core substituted at the 1-position with an ethyl group, at the 5-position with a phenyl ring, and at the 2-position with a thioacetonitrile (-SCH2CN) moiety. The molecular formula is C13H14N3S, with a molar mass of approximately 244.3 g/mol (calculated based on substituents). Safety guidelines emphasize avoiding heat and ignition sources due to its reactive nitrile group .

Properties

IUPAC Name

2-(1-ethyl-5-phenylimidazol-2-yl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-2-16-12(11-6-4-3-5-7-11)10-15-13(16)17-9-8-14/h3-7,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDZKMRKIPPKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile typically involves the condensation of 1-ethyl-5-phenyl-1H-imidazole-2-thiol with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their structure and function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile are compared below with analogous compounds from the literature.

1-Benzyl-2-(methylthio)-5-imidazolcarbonitrile

  • Structure : Imidazole substituted with benzyl (C6H5CH2) at position 1, methylthio (-SCH3) at position 2, and carbonylnitrile (-COCN) at position 5.
  • Synthesis : Prepared via LiCN and diethyl phosphorocyanidate (DEPC) in THF, yielding 73.8% product .
  • Key Differences: The benzyl group increases hydrophobicity (logP) compared to the ethyl group in the target compound. Carbonylnitrile (-COCN) introduces additional polarity but may reduce stability under basic conditions compared to the nitrile group in the target compound.
  • Applications : Used as an intermediate in heterocyclic synthesis due to its versatile substituents .

(1H-Benzo[d]imidazol-2-yl)acetonitrile

  • Structure : Benzimidazole fused with a benzene ring, linked to an acetonitrile group.
  • Synthesis: Derived from 2-cyanomethyl benzimidazole precursors via condensation reactions .
  • The absence of a thioether (-S-) linker reduces sulfur-mediated interactions (e.g., metal coordination).
  • Applications : Serves as a precursor for fluorescent dyes and kinase inhibitors .

Acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio)

  • Structure : Imidazole with benzyl (position 1), methyl (position 2), nitro (position 4), and thioacetonitrile (position 5).
  • Molecular Formula : C13H11ClN4O2S (molar mass 322.77 g/mol) .
  • Key Differences: The nitro group at position 4 is strongly electron-withdrawing, reducing the basicity of the imidazole ring compared to the target compound’s electron-donating ethyl and phenyl groups.
  • Applications : Nitroimidazole derivatives are explored as antimicrobial agents due to redox-active properties .

Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile

  • Structure: Benzimidazole with an amino group at position 2 and an acetonitrile-linked methyl ester.
  • Synthesis: Achieved via reaction of 2-cyanomethyl benzimidazole with methyl chloroacetate, yielding 93% purity .
  • Key Differences: The amino group enables hydrogen bonding, enhancing solubility in polar solvents compared to the hydrophobic phenyl group in the target compound. Methyl ester introduces hydrolytic instability under acidic/basic conditions, unlike the stable nitrile in the target compound.
  • Applications : Intermediate in antitumor agent synthesis .

Structural and Functional Comparison Table

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound Imidazole 1-Ethyl, 5-phenyl, 2-(thioacetonitrile) C13H14N3S 244.3 Balanced hydrophobicity; nitrile for H-bonding
1-Benzyl-2-(methylthio)-5-imidazolcarbonitrile Imidazole 1-Benzyl, 2-methylthio, 5-carbonylnitrile C12H11N3OS 245.3 High logP; carbonylnitrile reactivity
(1H-Benzo[d]imidazol-2-yl)acetonitrile Benzimidazole 2-Acetonitrile C9H7N3 157.2 Planar structure; fluorescence applications
((1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile Imidazole 1-Benzyl, 2-methyl, 4-nitro, 5-(thioacetonitrile) C13H11ClN4O2S 322.8 Nitro group enhances redox activity

Biological Activity

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C13H14N2S, with a molecular weight of approximately 234.33 g/mol. The compound features an imidazole ring, a thioether linkage, and an acetonitrile group, which contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethyl-5-phenyl-1H-imidazole-2-thiol with acetonitrile. The process often requires a base such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution reactions. The reaction conditions are optimized for yield and purity, often employing techniques like recrystallization or chromatography for purification.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In studies involving various strains of bacteria and fungi, compounds similar to this compound have shown promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus subtilis0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. For instance, compounds structurally related to 2-((1-ethyl-5-phenyliH-imidazol-2-y)thio)acetonitrile have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer):

Compound IC50 (µM) Effect on Apoptotic Markers
Compound A19.6Upregulates Bax; downregulates Bcl-2
Compound B12.4Induces cytochrome c release

The mechanism involves modulation of apoptotic pathways, where the compound can induce apoptosis by altering the expression of key proteins involved in cell survival and death .

The biological activity of 2-((1-ethyl-5-phenyliH-imidazol -2 - yl)thio)acetonitrile is primarily attributed to its ability to interact with specific enzymes and receptors within cells:

  • Enzyme Inhibition : The imidazole ring can bind to active sites on enzymes, potentially inhibiting their function.
  • Receptor Modulation : The compound may interact with cell surface receptors, influencing signaling pathways that regulate cell proliferation and survival.
  • Covalent Bonding : The thioether moiety can form covalent bonds with target proteins, leading to sustained biological effects.

Case Studies

Recent studies have focused on evaluating the therapeutic potential of this compound in various preclinical models:

Study on Anticancer Effects

In a study assessing the anticancer effects on MCF-7 cells:

  • Treatment with 2-((1-ethyl-5-phenyliH-imidazol -2 - yl)thio)acetonitrile resulted in significant apoptosis induction.
  • Flow cytometry analysis indicated an increase in cells arrested at the S phase of the cell cycle.
  • The compound exhibited a dose-dependent response with an IC50 value indicating effective cytotoxicity.

Study on Antimicrobial Effects

A comparative study highlighted the antimicrobial efficacy against multiple pathogens:

  • Compounds derived from imidazole structures showed enhanced activity against resistant strains.
  • The study emphasized structural modifications that could improve potency and selectivity against target microorganisms.

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